
Sulfitocobalamin
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Description
Sulfitocobalamin, also known as this compound, is a useful research compound. Its molecular formula is C62H89CoN13O17PS and its molecular weight is 1410.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Role and Mechanism of Action
Sulfitocobalamin (SO3Cbl−) is recognized for its ability to interact with various biomolecules in the body. It is involved in the synthesis of coenzyme forms of vitamin B12, which are essential for several enzymatic reactions, including:
- Methionine Synthase Activity : this compound has been shown to promote methionine synthase activity, which is crucial for converting homocysteine to methionine, an important amino acid involved in protein synthesis and methylation processes .
- Protection Against Oxidative Stress : Research indicates that this compound may prevent the scavenging of cobalamin by xenobiotics, thereby maintaining higher levels of bioactive forms of vitamin B12 in tissues .
Neurological Disorders
This compound has garnered attention for its potential use in treating neurological disorders, particularly those associated with oxidative stress such as Alzheimer's disease. Preliminary studies suggest that it may be more effective than conventional forms of vitamin B12 in alleviating symptoms related to cognitive decline . However, further clinical trials are necessary to substantiate these claims.
Vitamin B12 Deficiency Treatment
As a form of vitamin B12, this compound can be utilized in treating deficiencies. Its unique properties may enhance absorption and bioavailability compared to other forms such as cyanocobalamin or hydroxocobalamin . This application is particularly relevant for populations at risk of deficiency, including vegetarians and individuals with malabsorption syndromes.
Synthesis and Isolation Studies
Recent studies have focused on synthesizing this compound through various methods that ensure high yield and purity. For instance, a method involving glutathione has been reported to facilitate the synthesis of this compound from other cobalamin derivatives .
Comparative Studies on Bioactivity
A comparative study evaluated the bioactivity of this compound against other forms of vitamin B12 in animal models. The results indicated that this compound demonstrated superior efficacy in promoting the accumulation of biologically active coenzyme forms within tissues, particularly in the liver and brain .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What experimental parameters are critical for synthesizing sulfitocobalamin with high purity?
- Methodological Answer : Optimal synthesis requires controlling pH (6.5–7.5), temperature (37–45°C), and stoichiometric ratios of cobalt precursors to sulfite ligands. Characterization via UV-Vis spectroscopy (λmax at 525 nm for this compound) and HPLC with diode-array detection ensures purity. Reproducibility hinges on documenting reaction time, inert gas purging to prevent oxidation, and post-synthesis dialysis to remove unreacted ligands .
Q. How can researchers validate this compound’s structural integrity in biological matrices?
- Methodological Answer : Use X-ray crystallography for atomic-level structural confirmation. For in situ validation in biological samples, employ LC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C-cobalamin) to distinguish this compound from endogenous analogs. Cross-validate with <sup>1</sup>H-NMR to detect sulfite ligand binding shifts (δ 2.1–2.3 ppm) .
Q. What are the baseline stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6–12 months. Monitor degradation via UV-Vis spectroscopy for absorbance shifts and mass loss on drying (LOD). Include control groups with antioxidants (e.g., ascorbic acid) to assess oxidative degradation. Data should be tabulated with 95% confidence intervals for degradation rates .
Advanced Research Questions
Q. How do contradictory findings on this compound’s enzymatic cofactor activity arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., pH, temperature) or enzyme isoforms. Use systematic meta-analysis (PRISMA guidelines) to collate studies, then design controlled experiments varying one parameter at a time. Apply ANOVA or mixed-effects models to quantify interaction effects. For example, methionine synthase activity may differ in anaerobic vs. aerobic conditions due to sulfite ligand lability .
Q. What strategies address low reproducibility in this compound-dependent kinetic studies?
- Methodological Answer : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), pre-treat samples with chelators to remove residual metal ions, and use stopped-flow spectrometry for real-time kinetic monitoring. Report data with Cohen’s d effect sizes and statistical power calculations (>0.8) to highlight significance thresholds .
Q. How can researchers reconcile conflicting data on this compound’s redox behavior in mitochondrial studies?
- Methodological Answer : Employ redox-sensitive fluorescent probes (e.g., roGFP) in live-cell imaging to capture dynamic changes. Pair with bulk assays (e.g., cyclic voltammetry) to compare in vitro vs. in vivo redox potentials. Use mediation analysis to distinguish direct effects from confounding variables (e.g., glutathione levels) .
Q. Methodological Frameworks for Data Analysis
Q. Which statistical models are optimal for analyzing this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) for sigmoidal dose-response curves. For non-monotonic responses, apply Bayesian hierarchical models to account for variability across biological replicates. Include Akaike Information Criterion (AIC) values to compare model fits .
Q. How should researchers design studies to explore this compound’s role in epigenetic regulation?
- Methodological Answer : Combine ChIP-seq (for histone methylation marks) with RNA-seq to correlate this compound levels with gene expression. Use CRISPR-Cas9 knockout models of cobalamin transporters (e.g., CD320) to isolate mechanistic pathways. Apply Benjamini-Hochberg correction for multiple hypothesis testing .
Q. Data Presentation and Reproducibility
Q. What are best practices for presenting this compound data in peer-reviewed journals?
- Methodological Answer : Follow CONSORT or STROBE guidelines for experimental reporting. Use tables to summarize kinetic parameters (e.g., Km, Vmax) and figures for mechanistic diagrams. In supplemental materials, include raw chromatograms, NMR spectra, and statistical code (R/Python scripts) .
Q. How can researchers enhance cross-study comparability of this compound bioavailability data?
- Methodological Answer : Adopt standardized units (e.g., pmol/L for serum levels) and reference materials (e.g., NIST SRM 1955). Use harmonized protocols for sample preparation (e.g., EDTA plasma vs. serum). Publish datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .
Q. Ethical and Interdisciplinary Considerations
Q. What ethical challenges arise in clinical trials involving this compound supplementation?
- Methodological Answer : Address potential conflicts of interest (e.g., industry-funded studies) via transparent disclosure. For vulnerable populations (e.g., renal impairment patients), ensure informed consent protocols account for altered cobalamin metabolism. Use DSMBs (Data Safety Monitoring Boards) to oversee adverse event reporting .
Q. How can interdisciplinary approaches resolve gaps in this compound research?
- Methodological Answer : Integrate computational chemistry (e.g., DFT calculations for ligand-binding energetics) with wet-lab mutagenesis studies. Collaborate with bioinformaticians to mine omics databases (e.g., GEO, KEGG) for cobalamin-related pathways. Apply systems biology models to predict off-target effects .
Properties
Molecular Formula |
C62H89CoN13O17PS |
---|---|
Molecular Weight |
1410.4 g/mol |
IUPAC Name |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,15Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrogen sulfite |
InChI |
InChI=1S/C62H90N13O14P.Co.H2O3S/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;1-4(2)3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H2,1,2,3)/q;+3;/p-3/t31?,34?,35?,36?,37?,41-,52-,53-,56?,57+,59?,60?,61?,62?;;/m1../s1 |
InChI Key |
IUJJHFFFUXMHFY-ATSHILDLSA-K |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(/C(=C(/C7=NC(=CC8=N/C(=C(\C4=N5)/C)/C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.OS(=O)[O-].[Co+3] |
Synonyms |
cobalaminsulfonic acid sulfitocobalamin sulphitocobalamin |
Origin of Product |
United States |
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